molecular formula C17H20FN3 B1287856 2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline CAS No. 937597-33-6

2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline

Cat. No.: B1287856
CAS No.: 937597-33-6
M. Wt: 285.36 g/mol
InChI Key: PWRIPAKMYFVVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline is a fluorinated aniline derivative featuring a benzyl-substituted piperazine moiety. The compound’s structure includes a primary amine group on a benzene ring substituted with fluorine at the 5-position and a 4-benzylpiperazinyl group at the 2-position. This configuration combines electron-withdrawing (fluoro) and bulky aromatic (benzylpiperazine) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIPAKMYFVVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline typically involves the reaction of 4-benzylpiperazine with 5-fluoroaniline. One common method involves the use of reductive amination, where 4-benzylpiperazine is reacted with 5-fluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline involves its interaction with specific molecular targets. The compound is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various biological effects, including modulation of neurotransmitter levels and receptor activity. The exact pathways and molecular targets involved are still under investigation, but the compound’s ability to cross the blood-brain barrier makes it a potential candidate for neurological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electron-Withdrawing Groups (EWGs) and Positional Influence

  • 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivatives (): Substituents like Cl (ortho) and NO₂ (para) on the benzene ring enhance AChE inhibition. Compound 4a (ortho-Cl) showed an IC₅₀ of 0.91 µM, outperforming donepezil (IC₅₀ = 0.14 µM) . However, fluorine’s metabolic stability could improve pharmacokinetic profiles.
  • 5-Fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline ():
    • Nitro (EWG) at the 2-position and phenylpiperazine (bulky) at the 4-position. After reduction to an amine, the compound’s activity shifts, suggesting substituent redox state critically impacts biological interactions .
Core Structural Modifications
  • 2-(4-Benzylpiperazin-1-yl)-5-bromoaniline (): Bromine substitution at the 5-position increases molecular weight (346.26 g/mol vs. target compound’s ~325.38 g/mol) and lipophilicity (logP ~3.5 vs.
  • 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline ():
    • Acetylated piperazine reduces basicity compared to benzylpiperazine, possibly enhancing solubility but reducing receptor binding affinity due to decreased aromatic interactions .
Functional Group Replacements
  • 2-(Cyclopropylmethoxy)-5-fluoroaniline ():
    • Replacing benzylpiperazine with cyclopropylmethoxy eliminates the piperazine’s basicity and introduces steric hindrance. This structural change may redirect activity from neurological targets (e.g., AChE) to antimicrobial or anti-inflammatory pathways .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity
2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline C₁₇H₁₉FN₄ 325.38 5-F, 4-benzylpiperazine Potential AChE inhibition*
2-(4-Benzylpiperazin-1-yl)-5-bromoaniline C₁₇H₂₀BrN₃ 346.26 5-Br, 4-benzylpiperazine Not reported
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline C₁₂H₁₅BrFN₃O 316.17 5-F, 4-acetylpiperazine Not reported
2-(Cyclopropylmethoxy)-5-fluoroaniline C₁₀H₁₂FNO 181.21 5-F, cyclopropylmethoxy Antimicrobial (speculative)

*Inferred from structural analogs in and .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H21FN2\text{C}_{17}\text{H}_{21}\text{F}\text{N}_{2}

This structure features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of 2-(4-benzylpiperazin-1-yl)-5-fluoroaniline is primarily attributed to its interaction with neurotransmitter receptors and enzymes.

Key Mechanisms:

  • Receptor Binding: The compound exhibits affinity for serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.

Antidepressant Effects

Studies have indicated that 2-(4-benzylpiperazin-1-yl)-5-fluoroaniline may exhibit antidepressant-like effects in animal models. The compound's ability to modulate serotonin levels suggests potential use in treating depression.

Anticancer Properties

Recent research has explored its anticancer potential. The compound has shown cytotoxicity against various cancer cell lines, indicating that it may disrupt cellular proliferation and induce apoptosis through multiple pathways, including:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress

Study on Neurotransmitter Modulation

In a study published in PubMed Central, derivatives of benzylpiperazine were evaluated for their inhibitory effects on Agaricus bisporus tyrosinase. The results demonstrated that modifications to the benzyl group significantly influenced the inhibitory potency, with some derivatives achieving low micromolar IC50 values .

Anticancer Activity

A recent investigation highlighted the compound's ability to inhibit cancer cell growth. In vitro assays revealed that 2-(4-benzylpiperazin-1-yl)-5-fluoroaniline exhibited significant cytotoxic effects on human breast cancer cells, with an IC50 value of approximately 25 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the aniline moiety can enhance biological activity. For instance:

  • Fluorination at position 5 increases lipophilicity, improving cellular uptake.
  • Benzyl substitution at position 4 enhances receptor binding affinity.
Compound VariantIC50 (µM)Biological Activity
Parent Compound50Baseline Activity
Variant A25Enhanced Cytotoxicity
Variant B10Stronger Receptor Binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.